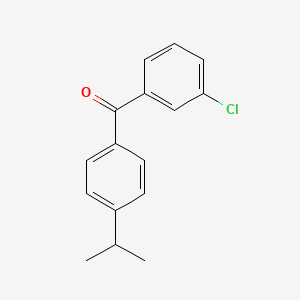

3-Chloro-4'-iso-propylbenzophenone

Description

Contextualization of Benzophenones within Contemporary Organic Chemistry Research

Benzophenones, characterized by a diaryl ketone framework, are fundamental building blocks in organic synthesis and are found in a variety of natural products and pharmacologically active molecules. wikipedia.orgnih.gov Their inherent photoreactive properties have led to their widespread use as photoinitiators in UV-curing applications for inks, coatings, and imaging technologies. wikipedia.org Furthermore, benzophenone (B1666685) derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. wikipedia.orgtaylorandfrancis.com The ability of the benzophenone scaffold to be readily functionalized allows for the fine-tuning of its electronic and steric properties, making it a versatile platform for the development of new materials and bioactive compounds. nih.govmdpi.com In medicinal chemistry, for instance, benzophenone derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

Significance of Halogenated Aromatic Ketones in Advanced Synthetic Methodologies

The introduction of a halogen atom onto an aromatic ketone, such as in 3-Chloro-4'-iso-propylbenzophenone, significantly influences its reactivity and potential applications. Halogenated ketones are highly valuable intermediates in organic synthesis due to the halogen's ability to act as a good leaving group in nucleophilic substitution reactions or to participate in cross-coupling reactions. nih.govnih.gov This reactivity is pivotal for the construction of complex molecular architectures. nih.gov Specifically, α-haloketones are key precursors in the synthesis of various nitrogen, sulfur, and oxygen-containing heterocycles, many of which exhibit significant biological activity. nih.govnih.gov The halogen's presence can also modulate the electronic properties of the molecule, impacting its photophysical behavior and potential use in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Overview of Current Research Trends Relevant to the Chemical Compound

Current research involving benzophenone derivatives is multifaceted. A significant trend lies in the development of novel photoinitiators with improved efficiency and reduced environmental impact. researchgate.net In medicinal chemistry, there is a strong focus on designing and synthesizing benzophenone analogs with enhanced biological activity and selectivity. nih.govnih.gov For instance, research has shown that the introduction of a chloro group at the meta position of a benzophenone derivative can lead to effective anti-inflammatory activity. nih.gov Furthermore, the development of new synthetic methodologies, such as C-H activation and flow chemistry, is enabling more efficient and sustainable routes to functionalized benzophenones. nih.govmt.com The exploration of benzophenone-based materials for applications in OLEDs is another active area of research, with a focus on creating stable and efficient host and emitter materials. mdpi.comnih.gov

Identification of Research Gaps and Strategic Objectives for Comprehensive Investigation

Despite the broad interest in benzophenones, a specific and detailed academic research focus on this compound appears to be limited. A search of the scientific literature reveals a significant gap in the understanding of its fundamental chemical properties, reactivity, and potential applications. While its constituent parts—the 3-chloro-benzoyl group and the 4-isopropylphenyl group—are present in various studied molecules, the combined entity remains largely unexplored.

Strategic Objectives for a comprehensive investigation would therefore include:

Development of Efficient Synthetic Routes: Establishing and optimizing synthetic protocols for the high-yield and pure synthesis of this compound. A common method for preparing similar compounds is through Friedel-Crafts acylation. nih.gov

Thorough Physicochemical and Spectroscopic Characterization: Detailed analysis of its structural, thermal, and photophysical properties.

Exploration of Reactivity: Investigating its behavior in various chemical transformations, particularly those leveraging the chloro- and isopropyl- functionalities.

Screening for Biological Activity: Evaluating its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of other halogenated benzophenones. nih.gov

Assessment for Materials Science Applications: Investigating its suitability as a component in photoactive materials or as a host material in OLEDs. mdpi.comnih.gov

Addressing these objectives will not only fill the current knowledge void surrounding this compound but also potentially uncover novel applications for this intriguing molecule.

Detailed Research Findings

The following table summarizes key information about this compound and related compounds, drawing from available chemical databases.

| Property | This compound |

| Molecular Formula | C16H15ClO nih.govoakwoodchemical.com |

| CAS Number | 844884-92-0 oakwoodchemical.comchemicalbook.com |

| Molecular Weight | 258.74 g/mol |

| Appearance | Likely a solid at room temperature wikipedia.org |

| Solubility | Expected to be soluble in organic solvents wikipedia.org |

| Potential Synthetic Route | Friedel-Crafts acylation of cumene (B47948) with 3-chlorobenzoyl chloride. nih.gov |

Properties

IUPAC Name |

(3-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFNHKJZEPGSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373977 | |

| Record name | 3-Chloro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844884-92-0 | |

| Record name | (3-Chlorophenyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844884-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4'-iso-propylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Iso Propylbenzophenone

Retrosynthetic Analysis and Convergent Synthetic Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comresearchgate.net For 3-Chloro-4'-iso-propylbenzophenone, the most logical disconnection is at one of the C-C bonds adjacent to the carbonyl group. This convergent approach allows for the two aromatic fragments to be prepared separately and then joined in a final step.

Two primary retrosynthetic pathways emerge from this analysis, both centered on the Friedel-Crafts acylation:

Pathway A: This pathway involves the acylation of cumene (B47948) (isopropylbenzene) with 3-chlorobenzoyl chloride. The bond between the carbonyl carbon and the 4-isopropylphenyl ring is conceptually disconnected. This is often the preferred route due to the activating, ortho-para directing nature of the isopropyl group on the cumene ring, which favors the desired para-substitution.

Pathway B: Alternatively, the disconnection can be made between the carbonyl carbon and the 3-chlorophenyl ring. This route would involve the acylation of chlorobenzene (B131634) with 4-isopropylbenzoyl chloride. This approach is generally less favored because the chlorine atom is a deactivating group on its ring, making the Friedel-Crafts reaction more sluggish.

Figure 1: Retrosynthetic analysis of this compound leading to two possible Friedel-Crafts acylation routes.

Figure 1: Retrosynthetic analysis of this compound leading to two possible Friedel-Crafts acylation routes.Development of Novel Catalytic Systems for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the carbonyl group and the aromatic rings is the crucial step in the synthesis. Research has focused on developing efficient catalytic systems to facilitate this transformation.

The traditional and most widely used method for synthesizing benzophenones is the Friedel-Crafts acylation, which employs a Lewis acid catalyst. google.com These catalysts are typically transition metal halides.

Lewis Acid Catalysis: Aluminum chloride (AlCl₃) is the archetypal catalyst for this reaction, often used in stoichiometric amounts. google.com It coordinates to the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring (cumene in Pathway A). Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. The choice of catalyst can influence the reaction's efficiency and selectivity.

| Catalyst | Typical Application/Features | Reference |

| Aluminum Chloride (AlCl₃) | Highly active, traditional catalyst for Friedel-Crafts acylation. Often requires more than stoichiometric amounts. | google.com |

| Ferric Chloride (FeCl₃) | Milder Lewis acid, can offer improved selectivity and be more environmentally benign. | |

| Zinc Chloride (ZnCl₂) | A weaker Lewis acid, useful for reactions with highly activated substrates. | |

| Tin(IV) Chloride (SnCl₄) | Effective Lewis acid, sometimes used in specific applications for improved yields. | |

| Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation. |

Modern cross-coupling reactions, while not as common for bulk benzophenone (B1666685) synthesis, represent powerful tools for carbon-carbon bond formation and could be applied to construct the this compound scaffold. researchgate.netthermofisher.cn

Organocatalysis, which uses small organic molecules as catalysts, is an emerging field in organic synthesis. While transition-metal catalysis remains dominant for Friedel-Crafts type reactions, research into organocatalytic alternatives is growing. For the synthesis of specific ketones, particularly chiral ones, organocatalysts can offer high levels of stereoselectivity. acs.org In the context of this compound, which is achiral, the focus of organocatalysis would be on improving reaction efficiency and avoiding the use of metals. However, specific organocatalytic methods for the synthesis of this particular compound are not yet widely reported in the literature, representing an area for future research.

Optimization of Reaction Parameters for Yield, Purity, and Atom Economy

To ensure an efficient and commercially viable synthesis, reaction parameters must be carefully optimized.

Traditional Solvents: Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂). google.com Nitrobenzene was historically used due to its ability to dissolve aluminum chloride, but its toxicity has led to its replacement. google.com Chlorobenzene is also a viable solvent option. google.com

Novel Reaction Media: Research has explored alternative reaction media to improve the environmental profile and efficiency of the synthesis. For instance, a process using liquid sulfur dioxide as the reaction medium has been shown to be effective for the chlorination of related phenolic compounds, suggesting its potential applicability in related syntheses. google.com Liquid SO₂ can facilitate the reaction at low temperatures, potentially reducing side products. google.com

| Solvent | Key Properties and Impact on Reaction | Reference |

| Dichloromethane | Good solvent for reactants, relatively inert, but volatile. | google.com |

| Carbon Disulfide | Traditional solvent, but highly flammable and toxic. | google.com |

| Chlorobenzene | Can serve as both solvent and reactant, higher boiling point. | google.com |

| Nitrobenzene | High polarity, dissolves AlCl₃ well, but is toxic. | google.com |

| Liquid Sulfur Dioxide | Allows for low-temperature reactions, can improve selectivity. | google.com |

| Table 2: Influence of Solvents on Friedel-Crafts Acylation Reactions. |

Temperature is a crucial parameter that controls the rate of reaction and the formation of byproducts.

Temperature Control: Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0–5 °C) to control the initial exothermic reaction and are then allowed to warm to room temperature or are gently heated to drive the reaction to completion. google.comchemicalbook.com Operating at lower temperatures, such as between 0°C and 50°C, can help prevent side reactions like di-acylation or isomerization of the isopropyl group. google.com Conversely, some reactions require heating to achieve a reasonable rate, for example, up to 140°C in specific demethylation steps that can follow a Friedel-Crafts reaction. google.com

Pressure: Friedel-Crafts acylations are typically conducted at atmospheric pressure. The use of elevated pressure is generally not required unless volatile reactants or solvents are used at temperatures above their boiling points.

The interplay between catalyst, solvent, and temperature is essential for optimizing the synthesis of this compound, with the goal of maximizing yield and purity while minimizing waste and energy consumption.

Mechanistic Elucidation of Key Synthetic Transformations

The formation of this compound is primarily accomplished through two key synthetic transformations: Friedel-Crafts acylation and the Grignard reaction. The mechanistic understanding of these reactions is crucial for optimizing reaction conditions and maximizing product yield.

Friedel-Crafts Acylation:

This reaction is a classic method for the synthesis of aromatic ketones and involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). beilstein-journals.org In the synthesis of this compound, this would involve the reaction of cumene (isopropylbenzene) with 3-chlorobenzoyl chloride.

The mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (3-chlorobenzoyl chloride) by coordinating to the halogen of the acyl chloride. This polarization facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion. libretexts.org

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of cumene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a carbocation intermediate, known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. libretexts.org

Deprotonation and Regeneration of Aromaticity: A weak base, often the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the benzene (B151609) ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. libretexts.org

Grignard Reaction:

An alternative synthetic route involves the use of a Grignard reagent. This organometallic reaction provides a powerful method for forming carbon-carbon bonds. mnstate.edumiracosta.edu The synthesis of this compound via this method would likely involve the reaction of a Grignard reagent derived from an isopropyl-substituted aryl halide with a 3-chlorobenzaldehyde (B42229) or a derivative thereof. A plausible route is the reaction of 4-isopropylphenylmagnesium bromide with 3-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

The mechanism for the formation of the intermediate alcohol is as follows:

Formation of the Grignard Reagent: 4-isopropylbromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 4-isopropylphenylmagnesium bromide. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. miracosta.edulibretexts.org

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. beilstein-journals.orgmnstate.edu

Protonation: The reaction mixture is treated with a protic solvent, typically a dilute acid, in a step called workup. The alkoxide intermediate is protonated to yield the corresponding secondary alcohol, (3-chlorophenyl)(4-isopropylphenyl)methanol. mnstate.edumiracosta.edu

Oxidation: The secondary alcohol is then oxidized using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to yield the final ketone product, this compound.

Stereoselective and Regioselective Synthesis of Advanced Intermediates

Control over stereoselectivity is not a factor in the synthesis of the final product, as this compound does not possess any chiral centers. However, regioselectivity is a critical consideration, particularly in the Friedel-Crafts acylation route.

In the Friedel-Crafts acylation of cumene with 3-chlorobenzoyl chloride, the incoming acyl group can potentially substitute at the ortho, meta, or para positions of the isopropyl group on the cumene ring. The isopropyl group is an ortho-, para-directing activator due to hyperconjugation and its electron-donating inductive effect. However, the steric bulk of the isopropyl group significantly hinders substitution at the ortho positions. ruc.dk Consequently, the acylation of cumene predominantly yields the para-substituted product. Theoretical studies using density functional theory (DFT) have been employed to predict the regioselectivity in Friedel-Crafts reactions by analyzing the local nucleophilicity indices (Parr functions) of the aromatic substrate.

The reaction between 3-chlorobenzoyl chloride and cumene is therefore highly regioselective for the formation of 4'-iso-propyl-3-chlorobenzophenone.

| Reactant 1 | Reactant 2 | Catalyst | Major Product | Minor Product(s) | Reference |

| Cumene | 3-Chlorobenzoyl chloride | AlCl₃ | This compound | Ortho-isomer | ruc.dk |

In the Grignard synthesis route, regioselectivity is inherently controlled by the specific reactants chosen. The reaction between 4-isopropylphenylmagnesium bromide and 3-chlorobenzaldehyde will exclusively form the desired connectivity, leading to the precursor of this compound without the formation of regioisomers.

Scalable Synthesis Protocols for Research and Industrial Application

For both research-scale and industrial applications, the choice of synthetic route often depends on factors such as cost of starting materials, reaction conditions, yield, and ease of purification.

Friedel-Crafts Acylation for Scalable Synthesis:

The Friedel-Crafts acylation is a widely used industrial process for the synthesis of aromatic ketones. beilstein-journals.org For the scalable synthesis of this compound, a typical protocol would involve the slow addition of 3-chlorobenzoyl chloride to a mixture of cumene and a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like dichloromethane or 1,2-dichloroethane. chegg.com The reaction temperature is typically controlled to prevent side reactions. Patents describing the synthesis of substituted benzophenones suggest that reaction temperatures can range from 25°C to 200°C, with a preferable range of 50°C to 180°C to balance reaction rate and purity. The use of ionic liquids as both solvent and catalyst has also been explored to develop more environmentally friendly and scalable processes. beilstein-journals.org

Grignard Reaction for Scalable Synthesis:

Comparative Scalability:

| Synthetic Route | Advantages for Scalability | Disadvantages for Scalability |

| Friedel-Crafts Acylation | One-pot reaction, uses relatively inexpensive starting materials. | Requires stoichiometric amounts of Lewis acid catalyst, which can generate significant waste; potential for side reactions at higher temperatures. |

| Grignard Reaction | High regioselectivity. | Requires strict anhydrous conditions; multi-step process (reagent formation, addition, oxidation); safety concerns with highly reactive organometallic reagents. |

Advanced Spectroscopic and Spectrometric Characterization of 3 Chloro 4 Iso Propylbenzophenone

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 3-Chloro-4'-iso-propylbenzophenone. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, bond angles, and atomic masses.

Interpretation of Characteristic Functional Group Frequencies and Band Assignments

The IR and Raman spectra of this compound are characterized by vibrations originating from its distinct functional units: the benzophenone (B1666685) core, the chloro substituent, and the isopropyl group. While a dedicated experimental spectrum for this specific molecule is not widely published, the expected frequencies can be assigned based on extensive data from similar substituted benzophenones and aromatic ketones. jconsortium.comresearchgate.net

The most prominent band in the IR spectrum is anticipated to be the strong carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1670 cm⁻¹. researchgate.net This frequency is characteristic of diaryl ketones and is sensitive to electronic effects from the substituents on the phenyl rings. The aromatic C=C stretching vibrations from both phenyl rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ range.

Vibrations involving the isopropyl group include symmetric and asymmetric C-H stretching modes above 2900 cm⁻¹ and bending modes around 1370-1385 cm⁻¹. The C-H stretching vibrations of the aromatic rings typically appear in the 3000-3100 cm⁻¹ region. jconsortium.com The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1670 | Strong (IR) |

| Aromatic Rings | C=C Stretching | 1450 - 1600 | Medium to Strong |

| Aromatic Rings | C-H Stretching | 3000 - 3100 | Medium to Weak |

| Isopropyl Group | C-H Asymmetric/Symmetric Stretching | 2900 - 2970 | Medium |

| Isopropyl Group | C-H Bending | 1370 - 1385 | Medium |

This table is based on characteristic frequencies for the specified functional groups and data from analogous compounds. jconsortium.comresearchgate.netresearchgate.net

Attenuated Total Reflectance (ATR) IR Spectroscopy for Surface Analysis

Attenuated Total Reflectance (ATR) is a powerful sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. anton-paar.com In ATR-FTIR spectroscopy, an IR beam is guided through a crystal with a high refractive index (such as diamond or germanium) and reflects internally. anton-paar.comunige.ch This reflection creates an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. anton-paar.com The sample absorbs energy at specific wavelengths, attenuating the reflected beam, which is then directed to the detector. anton-paar.com

For this compound, which is a solid at room temperature, ATR-FTIR would be an ideal method for rapid and non-destructive analysis. It allows for the acquisition of a high-quality vibrational spectrum of the material's surface. nih.gov This is particularly useful for identifying the compound, assessing its purity, and studying its surface characteristics without the need for preparing KBr pellets or Nujol mulls. The technique is sensitive enough to detect subtle structural changes on the surface of the material. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Analysis of Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its chromophoric system. The primary chromophores are the carbonyl group (C=O) and the two phenyl rings, which together form a conjugated system. Two main types of electronic transitions are expected:

π → π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* antibonding orbitals. These transitions typically occur at shorter wavelengths (higher energy). For benzophenone derivatives, strong absorption bands are generally observed below 300 nm.

n → π Transitions:* This is a lower-intensity absorption resulting from the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, resulting in a weak band at a longer wavelength, typically in the 330-370 nm range for benzophenones. nih.gov

The presence of the chloro and isopropyl substituents can slightly modify the energy of these transitions and the corresponding absorption maxima (λmax) compared to unsubstituted benzophenone.

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule by differentially stabilizing the ground and excited states. biointerfaceresearch.com For this compound, the following solvent effects are anticipated:

Hypsochromic Shift (Blue Shift) of n → π Transition:* In polar solvents, the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions with solvent molecules. This stabilization is stronger for the ground state than for the excited state, leading to an increase in the energy gap for the n → π* transition. Consequently, the absorption maximum shifts to a shorter wavelength (a blue shift). nih.gov

Bathochromic Shift (Red Shift) of π → π Transition:* The π* excited state is generally more polar than the π ground state. Therefore, polar solvents tend to stabilize the excited state more than the ground state, decreasing the energy gap for the π → π* transition. This results in a shift of the absorption maximum to a longer wavelength (a red shift). biointerfaceresearch.com

Table 2: Predicted Solvent Effects on the UV-Vis Absorption Maxima of this compound

| Solvent | Polarity | Predicted Effect on n → π Transition (λmax)* | Predicted Effect on π → π Transition (λmax)* |

|---|---|---|---|

| Hexane (B92381) | Non-polar | Longer Wavelength | Shorter Wavelength |

| Chloroform | Moderately Polar | Intermediate Wavelength | Intermediate Wavelength |

This table illustrates general trends in solvatochromism for carbonyl compounds. nih.govbiointerfaceresearch.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, one can elucidate detailed structural information.

For this compound, a single-crystal X-ray diffraction analysis would provide:

Solid-State Conformation: The precise dihedral angles between the two phenyl rings and the central carbonyl group. In many substituted benzophenones, the phenyl rings are twisted out of the plane of the carbonyl group to relieve steric hindrance.

Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C=O, C-Cl, C-C) and bond angles, confirming the molecular geometry.

Intermolecular Interactions: Identification of non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds (e.g., C-H···O), halogen bonding (C-Cl···O), or π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com

Absolute Configuration: For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can determine the absolute configuration. However, as this compound is an achiral molecule, this aspect is not applicable.

As of this writing, a published crystal structure for this compound is not available in major crystallographic databases. A successful analysis would be contingent upon the ability to grow a single crystal of suitable size and quality. The resulting structural data would be invaluable for understanding its solid-state properties and for computational modeling studies.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, SCXRD reveals the packing of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

A comprehensive search of the current scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Therefore, the precise crystal structure, including its space group and unit cell dimensions, remains to be experimentally determined and reported.

To illustrate the type of detailed information that would be obtained from such a study, the crystallographic data for the metastable β-form of the parent compound, benzophenone, is presented below. nih.gov This data provides a reference for the kind of structural parameters that would be defined for this compound upon successful crystallographic analysis.

Illustrative Crystallographic Data for β-Benzophenone

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.22 |

| b (Å) | 8.15 |

| c (Å) | 16.33 |

| α (°) | 90 |

| β (°) | 112.91 |

| γ (°) | 90 |

| Volume (ų) | 1988.8 |

| Z | 8 |

Note: This data is for the metastable β-form of benzophenone and is provided for illustrative purposes only, as no specific data for this compound is currently available. nih.gov

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline solids. It is particularly crucial for the study of polymorphism, which is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical and chemical industries.

No dedicated polymorphism studies for this compound have been reported in the surveyed scientific literature. Research on other benzophenone derivatives, however, indicates that polymorphism is a prevalent phenomenon within this class of compounds. nih.govresearchgate.net For instance, studies on 4-hydroxybenzophenone (B119663) and 4,4'-dimethylbenzophenone (B146755) have revealed the existence of dimorphs and trimorphs, respectively. nih.gov The primary differences between these polymorphs were found to be in their molecular packing rather than their molecular conformation. nih.gov

A typical PXRD analysis involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at different angles (2θ). The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline form. By comparing the PXRD patterns of different batches of this compound, one could identify the presence of different polymorphs.

To illustrate how PXRD data is typically presented, a hypothetical table of characteristic 2θ peaks for two polymorphic forms of a compound is shown below.

Illustrative Powder X-ray Diffraction Peaks for a Hypothetical Compound

| Form A (2θ) | Form B (2θ) |

|---|---|

| 8.5 | 9.2 |

| 12.3 | 14.1 |

| 15.8 | 17.5 |

| 20.1 | 21.3 |

| 25.4 | 26.0 |

Note: This table is a hypothetical representation to illustrate how PXRD data for different polymorphs would be compared. No experimental PXRD data for polymorphs of this compound has been found.

The identification and characterization of any potential polymorphs of this compound would be a critical step in its development for any application, ensuring consistency and control over its solid-state properties.

Reactivity and Reaction Mechanisms of 3 Chloro 4 Iso Propylbenzophenone

Electrophilic Aromatic Substitution Reactions on the Benzophenone (B1666685) Framework

The benzophenone core of 3-Chloro-4'-iso-propylbenzophenone possesses two aromatic rings with differing susceptibilities to electrophilic attack. The phenyl ring containing the 4'-isopropyl group is activated towards electrophilic aromatic substitution (EAS). This is due to the electron-donating, hyperconjugative effect of the isopropyl group, which increases the electron density of the ring, particularly at the ortho and para positions. Consequently, incoming electrophiles are preferentially directed to the positions ortho to the isopropyl group (3' and 5' positions).

Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Ring | Substituent | Position | Electronic Effect | Directing Influence |

| Ring A | Chloro | 3 | Deactivating (Inductive) | Ortho, Para |

| Ring A | Carbonyl | 1 | Deactivating (Resonance & Inductive) | Meta |

| Ring B | iso-propyl | 4' | Activating (Hyperconjugation & Inductive) | Ortho, Para |

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic in nature, making it a prime target for nucleophilic attack. This reactivity is a characteristic feature of ketones. The addition of a nucleophile to the carbonyl carbon proceeds through the formation of a tetrahedral intermediate. The ultimate fate of this intermediate is dependent on the specific nucleophile used and the prevailing reaction conditions.

For instance, the addition of strong nucleophiles like Grignard reagents or organolithium compounds to the carbonyl group, followed by an aqueous workup, results in the formation of tertiary alcohols. Weaker nucleophiles can also participate in addition reactions. It is important to note that nucleophilic acyl substitution is not a characteristic reaction for benzophenones like this compound, as there is no suitable leaving group attached to the carbonyl carbon.

Photochemical Reactions and Photoinduced Transformations

The photochemistry of benzophenones is a well-documented area of study. Upon absorption of ultraviolet radiation, this compound is promoted from its ground state to an excited singlet state (S1). Through a process known as intersystem crossing, it can then transition to a more stable and longer-lived triplet state (T1). The chemical reactions of this triplet state are fundamental to the photochemical transformations of the compound.

Norrish Type I and Type II Reactions

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aromatic rings. This process generates two radical fragments. The relative stability of these potential radical species will influence the probability of this reaction pathway occurring.

The Norrish Type II reaction is an intramolecular process that can occur if there are abstractable γ-hydrogens (hydrogens on the third carbon from the carbonyl group). In this compound, the isopropyl group provides such hydrogens. This reaction proceeds through a 1,4-biradical intermediate, which can then undergo either cleavage to yield an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative.

Photoreduction and Photooxidation Pathways

In the presence of a suitable hydrogen-donating solvent or reagent, the excited triplet state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. The dimerization of these ketyl radicals subsequently produces pinacols. This photoreduction is a classic photochemical reaction of diaryl ketones.

Photooxidation processes can also occur, especially in the presence of molecular oxygen. The excited triplet state of the benzophenone can transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then engage in a variety of oxidative reactions with other available substrates.

Reductive and Oxidative Chemical Transformations

The carbonyl group of this compound can be reduced to a secondary alcohol, 3-chloro-4'-iso-propylbenzhydrol, using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More forceful reduction methods, like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can achieve complete deoxygenation of the carbonyl group to a methylene (B1212753) group, yielding 3-chloro-4'-iso-propyldiphenylmethane.

The benzophenone core is generally resistant to oxidation. However, the isopropyl group is more susceptible to oxidative cleavage than the aromatic rings. Under the influence of strong oxidizing agents, the isopropyl group can be oxidized to a carboxylic acid.

Investigation of Rearrangement Reactions

Under standard laboratory conditions, rearrangement reactions involving the this compound skeleton are not typically observed. However, specific conditions can induce such transformations. For example, the oxime derivative, formed by reacting the parent ketone with hydroxylamine, can undergo a Beckmann rearrangement in the presence of an acid catalyst to yield an amide. Furthermore, acid-catalyzed rearrangements of the corresponding alcohol (3-chloro-4'-iso-propylbenzhydrol) could potentially lead to the formation of ethers or other rearranged products.

Reactivity Studies of the Chlorinated Aromatic Ring

The chlorinated aromatic ring of this compound is the primary site for a variety of chemical modifications, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reactivity of this ring is influenced by the electronic effects of its substituents: the deactivating chloro group and the benzoyl group.

The benzoyl group, being moderately electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the carbonyl carbon. However, the chlorine atom in the meta position is not strongly activated by the benzoyl group for classical SNAr reactions, which typically require strong electron-withdrawing groups in the ortho or para position to the leaving group. zenodo.orglookchem.com Nevertheless, under forcing conditions or with highly nucleophilic reagents, substitution of the chlorine atom can be achieved.

More synthetically valuable transformations of the chlorinated ring are achieved through transition-metal catalysis. The carbon-chlorine bond in this compound can be effectively activated by palladium catalysts, enabling a range of cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Overview of Potential Catalytic Reactions at the Chlorinated Ring

| Reaction Type | Catalyst System (General) | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 3-(Aryl/Vinyl)-4'-iso-propylbenzophenone |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) | 3-(Amino)-4'-iso-propylbenzophenone |

| Palladium-Catalyzed Cyanation | Pd(0) or Pd(II) catalyst, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | 3-Cyano-4'-iso-propylbenzophenone |

The Suzuki-Miyaura coupling, for instance, allows for the synthesis of various 3-aryl or 3-vinyl substituted benzophenone derivatives by reacting this compound with the corresponding boronic acid or ester. researchgate.netlibretexts.orgharvard.edumdpi.comresearchgate.net Similarly, the Buchwald-Hartwig amination provides a route to 3-amino-4'-iso-propylbenzophenone and its derivatives by coupling with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.orgprinceton.edu Palladium-catalyzed cyanation reactions can be employed to introduce a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides. lookchem.comresearchgate.netnih.govmit.edu

Exploration of Reaction Pathways under Various Environmental Stimuli

The reaction pathways of this compound can be significantly influenced by external factors such as the presence of catalysts and changes in pH.

Catalysis:

As discussed, transition metal catalysts, particularly those based on palladium, are crucial for activating the C-Cl bond and facilitating cross-coupling reactions. The choice of ligand on the palladium center is critical and can influence the efficiency and selectivity of the reaction. For example, in Buchwald-Hartwig aminations, sterically hindered phosphine ligands are often employed to promote the reductive elimination step and improve catalyst turnover. wikipedia.org The reaction mechanism for these palladium-catalyzed reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgwikipedia.org

Photocatalysis represents another potential avenue for the transformation of this compound. Aromatic ketones can act as photosensitizers, and under UV irradiation, they can undergo various photochemical reactions. zenodo.org For instance, photocatalytic arylation reactions could potentially occur, where the excited ketone abstracts a hydrogen atom from a suitable donor, initiating a radical cascade that could lead to C-C bond formation. rsc.orgrsc.org

pH Changes:

The pH of the reaction medium can influence the stability and reactivity of this compound, although specific studies on this compound are limited. In general, benzophenone derivatives can exhibit altered stability in strongly acidic or basic conditions. For related compounds, it has been observed that degradation can be pH-dependent. For example, the degradation of some benzophenone-type UV filters was found to be highest at a pH of 12. wikipedia.org This is often attributed to the formation of different reactive species or changes in the protonation state of the molecule or reacting partners. While the C-Cl bond in this compound is generally stable to hydrolysis under neutral conditions, extreme pH values could potentially promote its cleavage, although this would likely require harsh conditions.

Table 2: Potential Influence of Environmental Stimuli on Reaction Pathways

| Stimulus | Potential Effect on Reaction Pathway | Example Reaction Type |

|---|---|---|

| Palladium Catalysis | Activation of the C-Cl bond, enabling cross-coupling reactions. | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination |

| Photocatalysis | Excitation of the benzophenone moiety, potentially leading to radical reactions. | Photocatalytic C-H arylation |

| Strongly Basic pH | Potential for nucleophilic aromatic substitution by hydroxide (B78521) or other strong nucleophiles. May also influence the stability of the molecule. | Hydrolysis (under forcing conditions) |

| Strongly Acidic pH | Generally, the compound is expected to be relatively stable, but extreme conditions could lead to degradation. | - |

Derivatization Strategies and Analogue Synthesis of 3 Chloro 4 Iso Propylbenzophenone

Functionalization of the Benzophenone (B1666685) Moiety

The benzophenone moiety, with its carbonyl group and two phenyl rings, offers multiple sites for chemical modification. The reactivity of the carbonyl group is a primary focus for derivatization.

Carbonyl Group Transformations: The ketone functionality can be a versatile handle for a range of chemical transformations. Standard reactions such as reduction to the corresponding alcohol, (3-chlorophenyl)(4-isopropylphenyl)methanol, can be achieved using various reducing agents like sodium borohydride (B1222165). This alcohol can be further functionalized, for instance, by etherification or esterification. Reductive amination can introduce nitrogen-containing moieties, leading to a diverse set of amine derivatives. The carbonyl group can also serve as a precursor for the synthesis of imines and hydrazones.

Aromatic Ring Substitution: The two phenyl rings of the benzophenone core are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents (chloro and benzoyl groups on one ring, and isopropyl and benzoyl groups on the other) will govern the position of new substituents. For instance, further halogenation or nitration would likely occur at positions dictated by the electronic nature of these groups.

Modifications on the iso-propylphenyl Ring

The isopropylphenyl ring presents opportunities for modification of the alkyl substituent and the aromatic ring itself.

Manipulation of the Isopropyl Group: The isopropyl group can be a site for functionalization. For example, benzylic bromination followed by nucleophilic substitution can introduce a variety of functional groups at the benzylic position. Oxidation of the isopropyl group could yield the corresponding tertiary alcohol or, under more vigorous conditions, lead to cleavage of the C-C bond.

Aromatic Substitution on the Isopropylphenyl Ring: Similar to the other phenyl ring, the isopropylphenyl ring can undergo electrophilic aromatic substitution. The isopropyl group is an ortho-, para-director, and the benzoyl group is a meta-director. This would guide the introduction of new substituents to specific positions on this ring.

Introduction of Heteroatoms and Heterocyclic Rings

Incorporating heteroatoms such as nitrogen, oxygen, and sulfur, or forming heterocyclic rings fused to or pendant from the main structure, can significantly alter the properties of the parent compound.

One common strategy is the conversion of the benzophenone into a thiobenzophenone, which can then be used in cycloaddition reactions to form various sulfur-containing heterocycles. Another approach involves the synthesis of derivatives where one of the phenyl rings is replaced by a heterocyclic aromatic ring, such as a pyridine (B92270) or thiophene (B33073) ring. For example, a Friedel-Crafts acylation of a suitable heterocyclic compound with 3-chlorobenzoyl chloride could yield a heteroaromatic analogue.

Synthesis of Polyhalogenated and Deuteriated Analogues

The introduction of additional halogen atoms or the replacement of hydrogen with deuterium (B1214612) can be used to fine-tune the electronic and metabolic properties of the molecule.

Polyhalogenation: Further chlorination, bromination, or fluorination of the aromatic rings can be achieved using standard electrophilic halogenation methods. The position of the new halogen atoms would be influenced by the directing effects of the existing substituents. For example, a patent describes a process for preparing 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde, which involves a chlorination step. google.com This type of reaction could be adapted to introduce a fluorine atom onto the 3-chlorophenyl ring of the target molecule.

Deuteriation: The selective incorporation of deuterium atoms at specific positions can be a valuable tool for mechanistic studies and for altering metabolic pathways. This can be achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions under appropriate conditions.

Preparation of Chiral Derivatives and Enantioselective Synthesis

The benzophenone core is achiral. However, the introduction of a stereocenter can lead to chiral derivatives with potentially distinct biological activities.

A key strategy for introducing chirality is the asymmetric reduction of the carbonyl group to form a chiral alcohol. This can be accomplished using chiral reducing agents or through catalytic enantioselective reduction. For example, the use of chiral catalysts in the reduction of ketones is a well-established method for producing enantiomerically enriched alcohols. Furthermore, derivatization of the molecule with a chiral auxiliary can allow for the separation of diastereomers, which can then be converted to the desired enantiopure products. Research on the enantioselective α-chlorination of α-tertiary silyl (B83357) ketene (B1206846) acetals highlights methods that could be conceptually applied to create chiral centers in related structures. nih.gov

Development of Library Synthesis for Structural Analogue Exploration

To efficiently explore the structure-activity relationships of 3-Chloro-4'-iso-propylbenzophenone, the development of a synthetic library of analogues is a powerful approach. This involves the use of combinatorial chemistry techniques to generate a large number of related compounds in a systematic manner.

A common strategy for library synthesis is to use a common scaffold and react it with a diverse set of building blocks. For instance, the 3-chloro-4'-aminobenzophenone, which could be synthesized from the parent compound via nitration and subsequent reduction, could serve as a versatile intermediate. This amino-functionalized scaffold could then be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a wide array of amide, sulfonamide, and urea (B33335) derivatives, respectively. The development of a screening library based on the 3-chloro-4-hydroxyphenylacetic acid scaffold demonstrates the feasibility of such an approach for generating diverse analogues. griffith.edu.auqut.edu.au

Below is a table summarizing potential derivatization strategies and the resulting analogue types:

| Derivatization Strategy | Target Moiety | Potential Reagents/Conditions | Resulting Analogue Type |

| Reduction | Carbonyl Group | Sodium borohydride | Alcohol |

| Reductive Amination | Carbonyl Group | Amine, reducing agent | Amine |

| Electrophilic Aromatic Substitution | Phenyl Rings | Nitrating agent, Halogenating agent | Nitro, Halo derivatives |

| Benzylic Bromination | Isopropyl Group | N-Bromosuccinimide | Benzylic bromide |

| Friedel-Crafts Acylation | Heterocyclic compounds | 3-Chlorobenzoyl chloride, Lewis acid | Heterocyclic analogues |

| Asymmetric Reduction | Carbonyl Group | Chiral reducing agent/catalyst | Chiral alcohol |

| Amide Coupling | Amino-functionalized analogue | Carboxylic acids, coupling agents | Amide library |

No publicly available, comprehensive computational and theoretical studies specifically focused on this compound could be found in the provided search results. The search results yielded information on computational studies for other, structurally different chloro-substituted compounds.

While detailed computational analyses for molecules like 3-chloro-1,2-benzisothiazole (B19369) nih.gov, 4-chloro-3-ethylphenol (B1220485) researchgate.net, and (E)-3-((3-chloro-4-fluorophenyl) imino) indolin-2-one researchgate.net are available, this information is not transferable to this compound due to significant differences in their chemical structures. Computational studies, such as Density Functional Theory (DFT) and molecular dynamics, are highly specific to the molecule being analyzed. Key properties like molecular geometry, electronic structure, and intermolecular interactions are unique to each compound.

Therefore, without specific research on this compound, it is not possible to provide the detailed computational and theoretical analysis requested in the outline.

Computational and Theoretical Studies of 3 Chloro 4 Iso Propylbenzophenone

Development of Quantitative Structure-Property Relationship (QSPR) Models for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. In the context of 3-Chloro-4'-iso-propylbenzophenone, QSPR models can be developed to predict its chemical reactivity, offering a valuable alternative to time-consuming and resource-intensive experimental procedures. nih.govnih.gov These models are built upon the principle that the chemical reactivity of a compound is intrinsically linked to its molecular structure.

The development of a QSPR model for the chemical reactivity of this compound involves establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined measure of reactivity. This process allows for the prediction of reactivity for similar, yet untested, compounds.

Research Findings and Model Development

While specific QSPR studies dedicated solely to the chemical reactivity of this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on related benzophenone (B1666685) derivatives and other halogenated aromatic compounds. bohrium.comnih.gov The general workflow for creating such a model involves several key steps: data set compilation, molecular descriptor calculation, variable selection, model generation, and rigorous validation. nih.gov

Data Set and Molecular Descriptors: A crucial first step is the assembly of a high-quality dataset of molecules with known chemical reactivity data. For a model encompassing this compound, this dataset would ideally include a series of substituted benzophenones. The reactivity of these compounds could be represented by various parameters, such as reaction rate constants or activation energies for specific reactions.

Once the dataset is established, a wide array of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure and are categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of molecular branching and shape.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using computational quantum chemistry methods and provide insights into the electronic properties of the molecule. Key descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. nih.govnih.gov For instance, a lower LUMO energy can indicate a higher susceptibility to nucleophilic attack, a key aspect of chemical reactivity.

Model Generation and Validation: With the descriptors calculated, statistical techniques are employed to select the most relevant descriptors and build the QSPR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Deep Belief Networks (DBN) are commonly used for this purpose. nih.gov

The predictive power and robustness of the developed model must be thoroughly validated. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds that were not used in the model development. rsc.org Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

A hypothetical QSPR model for the reactivity of a series of substituted benzophenones, including this compound, might take the form of a linear equation:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where D1, D2, ... Dn are the selected molecular descriptors and c0, c1, c2, ... cn are the regression coefficients determined from the statistical analysis.

The table below illustrates the types of molecular descriptors that would be relevant in a QSPR study of this compound's chemical reactivity.

Table 1: Relevant Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Category | Specific Descriptor Example | Potential Influence on Reactivity |

| Constitutional | Molecular Weight | Can correlate with steric hindrance and transport properties. |

| Number of Halogen Atoms | Influences electronic effects and potential reaction sites. | |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Kier & Hall Shape Indices | Describe molecular shape and size. | |

| Geometrical | Molecular Surface Area | Affects intermolecular interactions and accessibility of reactive sites. |

| Molecular Volume | Relates to steric factors in chemical reactions. | |

| Quantum-Chemical | HOMO Energy | Higher values suggest greater electron-donating ability. |

| LUMO Energy | Lower values indicate a higher propensity to accept electrons. nih.gov | |

| HOMO-LUMO Gap | A smaller gap often correlates with higher reactivity. nih.gov | |

| Dipole Moment | Influences interactions with polar reagents and solvents. | |

| Partial Atomic Charges | Identify potential electrophilic and nucleophilic centers within the molecule. |

The development of robust QSPR models for the chemical reactivity of this compound and related compounds would be highly beneficial for predicting their behavior in various chemical and environmental systems without the need for extensive laboratory experiments. nih.gov Such models can guide the synthesis of new derivatives with desired reactivity profiles and aid in the assessment of their potential environmental impact.

Advanced Analytical Methodologies for Research Applications of 3 Chloro 4 Iso Propylbenzophenone

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3-Chloro-4'-iso-propylbenzophenone. Its application is critical for assessing the purity of synthesized batches and for real-time monitoring of reaction progress, providing invaluable data on the consumption of reactants and the formation of products and by-products.

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector, a column where the separation occurs, a detector (most commonly a UV detector for aromatic compounds), and a data acquisition system. The development of a specific HPLC method involves the careful selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.

Reversed-Phase and Normal-Phase HPLC Applications

Both reversed-phase (RP) and normal-phase (NP) HPLC can be employed for the analysis of this compound, with the choice depending on the specific analytical goal.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds. In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. For the purity profiling of this compound, a gradient elution method on a C18 column is often preferred. This allows for the effective separation of the main compound from both more polar and less polar impurities that may be present from the synthesis, such as unreacted starting materials or side-products. A UV detector set at a wavelength where the benzophenone (B1666685) chromophore has strong absorbance (e.g., 254 nm) would provide high sensitivity. A validated, sensitive HPLC method for determining trace impurities in similar drug substances has been successfully developed, showcasing the capability of this technique. nih.gov

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol). NP-HPLC can be particularly useful for separating isomers that may not be well-resolved by RP-HPLC. In the synthesis of this compound, positional isomers could be formed, and NP-HPLC might offer superior selectivity for their separation.

The following table provides a hypothetical example of a reversed-phase HPLC method for the purity analysis of a research batch of this compound, including potential impurities.

| Compound | Retention Time (min) |

| 3-Chlorobenzoic Acid (starting material) | 3.5 |

| Cumene (B47948) (starting material) | 12.8 |

| This compound | 10.2 |

| 2-Chloro-4'-iso-propylbenzophenone (isomer) | 9.8 |

| 4-Chloro-4'-iso-propylbenzophenone (isomer) | 10.5 |

This data is representative and intended for illustrative purposes.

Chiral HPLC for Enantiomeric Separation

The compound this compound is an achiral molecule. It does not possess a stereocenter or exhibit any form of stereoisomerism, such as enantiomers or diastereomers. Therefore, chiral HPLC for the purpose of enantiomeric separation is not an applicable or relevant analytical methodology for this specific compound. Chiral separation techniques are employed for molecules that can exist as non-superimposable mirror images (enantiomers), which is not the case for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis. For research applications involving this compound, UHPLC is particularly advantageous for high-throughput screening of reaction conditions or for rapid purity checks of multiple samples.

The transition from an HPLC to a UHPLC method can decrease analysis times from 15-30 minutes to under 5 minutes without compromising, and often improving, the quality of the separation. For instance, a method for analyzing benzophenone derivatives in food packaging has been developed using UHPLC-MS/MS, demonstrating the speed and sensitivity of the technique. nih.gov This is especially beneficial when monitoring reactions in near real-time, allowing for precise determination of reaction endpoints and minimizing the formation of degradation products. The mobile phases and stationary phases are similar to those used in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particle columns.

Gas Chromatography (GC) Coupled with Advanced Detectors for Volatile Components and Impurities

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying volatile impurities, by-products, or residual solvents that may be present in a sample of this compound.

GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

For the unambiguous identification and quantification of volatile and semi-volatile impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard. In this technique, the sample is vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for confident identification.

In the context of this compound research, GC-MS can be used to profile the impurity content of the final product. Potential impurities could include residual starting materials from the synthesis (e.g., from a Friedel-Crafts acylation), as well as by-products from side reactions. The high sensitivity of GC-MS allows for the detection of these impurities at trace levels. Studies on the GC-MS analysis of benzophenone and its derivatives have shown its effectiveness in identifying a wide range of related compounds. researchgate.netresearchgate.net

Below is a representative data table of potential volatile impurities in a this compound sample and their characteristic mass-to-charge ratios (m/z) that would be observed in a GC-MS analysis.

| Compound | Retention Time (min) | Key m/z Ratios |

| Cumene | 4.2 | 120, 105 |

| 3-Chlorotoluene | 5.1 | 126, 91 |

| 1,3-Dichlorobenzene | 6.5 | 146, 111, 75 |

| Benzophenone | 9.5 | 182, 105, 77 |

This data is representative and intended for illustrative purposes.

Headspace GC for Residual Solvents (in a research context, not quality control)

During the synthesis and purification of this compound, various organic solvents are likely to be used. Headspace Gas Chromatography (HS-GC) is an ideal technique for the analysis of these residual solvents. scharlab.com In HS-GC, the sample is placed in a sealed vial and heated, allowing the volatile solvents to partition into the gas phase (the headspace) above the sample. A sample of this gas is then injected into the GC for analysis. This technique avoids the injection of the non-volatile matrix, thereby protecting the GC system and improving analytical robustness. nih.gov

In a research context, HS-GC is invaluable for optimizing purification steps like recrystallization or distillation. By quantifying the residual solvents, a researcher can determine the effectiveness of different drying methods or solvent removal procedures. This ensures that the final compound is free from solvent contamination that could interfere with subsequent reactions or biological testing. A generic headspace GC method can be adapted for the analysis of common synthesis solvents. chromatographyonline.comchromatographyonline.com

The following table lists common solvents that might be used in the synthesis of this compound and their typical retention times in a standard HS-GC method.

| Solvent | Retention Time (min) |

| Dichloromethane (B109758) | 3.8 |

| Hexane | 5.2 |

| Toluene | 7.1 |

| N,N-Dimethylformamide (DMF) | 9.4 |

This data is representative and intended for illustrative purposes.

Capillary Electrophoresis (CE) for High-Resolution Separations of Polar Analogues

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the high-resolution separation of ionic species based on their electrophoretic mobility in an electric field. libretexts.orgyoutube.com This method is particularly advantageous for the analysis of polar analogues of this compound, which may be generated during synthesis, as by-products, or as metabolites in academic transformation studies. The inherent efficiency of CE, stemming from the use of narrow-bore capillaries, minimizes sample volume and allows for rapid analysis, often outperforming traditional liquid chromatography in specific applications. technologynetworks.comsciex.com

The fundamental principle of CE involves the differential migration of charged molecules within a buffer-filled capillary under the influence of a high voltage. youtube.com The separation is based on the charge-to-mass ratio of the analytes. sciex.com For polar analogues of this compound, such as hydroxylated or carboxylated derivatives, their inherent polarity and ionizable nature make them ideal candidates for CE-based separation.

Different modes of CE can be employed for this purpose. Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions in a continuous buffer solution. libretexts.org It is highly effective for separating small molecules with distinct charge differences. technologynetworks.com For instance, the separation of a mixture containing this compound and its potential polar analogue, 3-chloro-4'-iso-propylbenzoic acid (a hypothetical metabolite), would be readily achievable due to the negative charge of the carboxylate group at appropriate pH levels.

Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, can be used to separate both neutral and charged analytes. In MEKC, surfactants are added to the buffer above their critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the partitioning of analytes and enabling the separation of a broader range of compounds, including the parent compound and its polar and non-polar analogues simultaneously.

The table below illustrates a hypothetical CZE separation of this compound from its potential polar analogues.

| Analyte | Hypothetical Migration Time (min) | Charge at pH 7.4 | Relative Mobility |

|---|---|---|---|

| This compound | 12.5 | Neutral | Moves with EOF |

| Hydroxylated Analogue (e.g., 3-Chloro-2-hydroxy-4'-iso-propylbenzophenone) | 9.8 | Partially Negative (phenolic proton) | Anionic (towards anode) |

| Carboxylated Analogue (e.g., 3-chloro-4'-iso-propylbenzoic acid) | 7.2 | Negative (carboxylic proton) | Highly Anionic (towards anode) |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, provide a powerful approach for the comprehensive analysis of complex mixtures. ajrconline.orgnih.gov For a compound like this compound, these techniques are invaluable for isolating and identifying impurities, transformation products, and metabolites.

LC-NMR and GC-IR for Online Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples the separation power of HPLC with the unparalleled structure elucidation capabilities of NMR spectroscopy. amazonaws.comiosrphr.org This technique is instrumental for unambiguously identifying unknown compounds in a mixture without the need for off-line isolation. sumitomo-chem.co.jp After separation on an LC column, the eluent flows through a specialized NMR probe where spectra (e.g., ¹H, ¹³C, 2D-COSY) can be acquired. researchgate.net

For the analysis of a synthetic mixture of this compound, LC-NMR can distinguish between isomers and provide detailed structural information on any unexpected by-products. The process can be run in on-flow, stopped-flow, or loop-collection modes to balance chromatographic resolution with the time required for NMR data acquisition. mdpi.com The stopped-flow mode, for instance, allows for extended acquisition times on a specific chromatographic peak to obtain high-quality 2D NMR data for complete structural assignment. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another potent hyphenated technique, particularly for volatile and thermally stable compounds. As components elute from the GC column, they pass through a heated light pipe where an infrared spectrum is continuously recorded. This provides real-time information about the functional groups present in each separated compound. While GC-MS provides information on the mass-to-charge ratio, GC-IR provides complementary data on molecular structure, which can be crucial for differentiating isomers. For this compound, the characteristic carbonyl (C=O) stretch and aromatic C-H and C-Cl vibrations would be readily identifiable. policija.si

LC-MS/MS for Trace Analysis and Metabolite Identification (in an academic transformation context)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for trace analysis and the identification of metabolites due to its exceptional sensitivity and selectivity. nih.govijpsjournal.com It combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. ijpsjournal.com In an academic context studying the transformation of this compound (e.g., through photocatalysis or microbial degradation), LC-MS/MS is indispensable for detecting and identifying resulting products at very low concentrations. nih.govfrontiersin.org

The process involves separating the sample mixture using LC, followed by ionization of the analytes (e.g., via Electrospray Ionization - ESI). The first mass spectrometer (MS1) selects a precursor ion (e.g., the protonated molecule [M+H]⁺ of a potential metabolite). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). nih.gov The fragmentation pattern provides a structural fingerprint of the molecule, allowing for its identification. nih.gov This technique has been successfully applied to identify various benzophenone derivatives and their metabolites in complex matrices. ijpsjournal.comnih.gov

For example, a potential metabolic pathway could involve the oxidation of the isopropyl group to a secondary alcohol, followed by further oxidation to a ketone. LC-MS/MS could track this transformation by monitoring the specific mass transitions, as illustrated in the table below.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Hypothetical Transformation |

|---|---|---|---|

| This compound | 259.08 | 139.02, 111.04 | Parent Compound |

| Metabolite 1 (Hydroxylated isopropyl) | 275.08 | 257.07, 139.02 | Oxidation |

| Metabolite 2 (Ketone from isopropyl) | 273.06 | 258.04, 139.02 | Oxidation |

Development of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The development of in-situ spectroscopic techniques has revolutionized the understanding and optimization of chemical reactions by providing real-time data on reactant consumption, intermediate formation, and product generation. spectroscopyonline.comnih.gov For the synthesis of this compound, which could be prepared via a Friedel-Crafts acylation or a Grignard-type reaction, these Process Analytical Technology (PAT) tools are invaluable. mt.com

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring these reactions. researchgate.net An Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel, allowing for continuous data acquisition without the need for sampling. researchgate.net

For a Friedel-Crafts reaction between 3-chlorobenzoyl chloride and cumene, an in-situ FTIR probe could monitor the reaction progress by:

Tracking the disappearance of the acid chloride carbonyl peak (typically >1750 cm⁻¹).

Monitoring the appearance of the ketone carbonyl peak of the product, this compound (typically 1650-1670 cm⁻¹).

Similarly, in a Grignard reaction involving the addition of a 4-isopropylphenylmagnesium bromide to 3-chlorobenzaldehyde (B42229), in-situ spectroscopy can track the consumption of the aldehyde and the formation of the intermediate magnesium alkoxide, providing critical information on reaction initiation, rate, and completion. mt.comhzdr.de This real-time data allows for precise control over reaction parameters, leading to improved yield, purity, and safety. researchgate.net Near-infrared (NIR) spectroscopy can also be used for continuous monitoring, especially in industrial or pilot-scale continuous flow processes. researchgate.net